molecular formula C11H6BrNO2 B13688074 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one

6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one

Katalognummer: B13688074
Molekulargewicht: 264.07 g/mol
InChI-Schlüssel: HRBZIEHMGXFSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 6th position of the naphtho[2,3-d]isoxazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one typically involves the bromination of naphtho[2,3-d]isoxazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often involve the use of potassium tert-butylate in N,N-dimethyl-formamide (DMF) at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphtho[2,3-d]isoxazole derivatives, while condensation reactions can produce more complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as sphingomyelin synthase 2 (SMS2) and monoamine oxidase-B (MAO-B). These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the naphtho[2,3-d]isoxazole ring system

Eigenschaften

Molekularformel

C11H6BrNO2

Molekulargewicht

264.07 g/mol

IUPAC-Name

6-bromobenzo[f][1,2]benzoxazol-3-one

InChI

InChI=1S/C11H6BrNO2/c12-8-2-1-6-5-10-9(4-7(6)3-8)11(14)13-15-10/h1-5H,(H,13,14)

InChI-Schlüssel

HRBZIEHMGXFSSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=CC3=C(C=C21)ONC3=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.